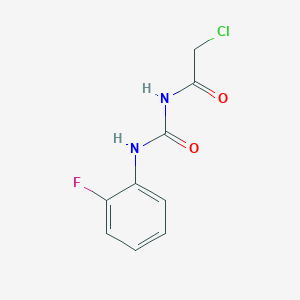

3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(2-fluorophenyl)carbamoyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFN2O2/c10-5-8(14)13-9(15)12-7-4-2-1-3-6(7)11/h1-4H,5H2,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHDYGGFNFGFRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC(=O)CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

An In-depth Technical Guide to 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea, a halogenated acylurea derivative. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the compound's chemical structure, physicochemical properties, synthetic pathways, and potential applications. By integrating established chemical principles with data from authoritative sources, this guide serves as a foundational resource for leveraging this molecule in synthetic chemistry and as a reactive fragment in the design of targeted therapeutics.

Chemical Identity and Physicochemical Properties

3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (CAS No. 790681-56-0) is a bifunctional organic compound featuring a urea linkage, an aromatic fluorine substituent, and a reactive chloroacetyl group.[1] The presence of these distinct chemical moieties suggests its potential utility as a versatile building block in organic synthesis and as a probe for exploring biological systems.

Chemical Structure

The structural architecture consists of a 2-fluorophenyl group attached to a urea backbone, which is further acylated with a chloroacetyl group.

Caption: Chemical Structure of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea.

Physicochemical Data Summary

The key physicochemical properties are summarized below. These parameters are critical for predicting the compound's behavior in various solvent systems and its potential for biological membrane permeability.

| Property | Value | Source |

| CAS Number | 790681-56-0 | [1] |

| Molecular Formula | C₉H₈ClFN₂O₂ | [1] |

| Molecular Weight | 230.62 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 58.2 Ų | [1][2] |

| Predicted LogP | 1.7126 | [1] |

| Hydrogen Bond Donors | 2 | [1][2] |

| Hydrogen Bond Acceptors | 2 | [1][2] |

| Rotatable Bonds | 2 | [1][2] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Synthesis and Reaction Mechanisms

The synthesis of substituted ureas is a well-established field in organic chemistry, with several reliable methods available.[3][4] For 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea, the most logical synthetic strategy involves the acylation of a pre-formed urea precursor.

Proposed Synthetic Pathway

A robust two-step synthesis is proposed. The first step involves the formation of the core urea structure, 1-(2-fluorophenyl)urea, from 2-fluoroaniline. The second step is the selective N-acylation with chloroacetyl chloride.

Caption: Proposed two-step synthetic workflow for the target compound.

Mechanistic Considerations

Step 1: Urea Formation: The synthesis of 1-(2-fluorophenyl)urea from 2-fluoroaniline can be achieved by reacting it with an isocyanate or a source that generates it in situ, such as potassium cyanate in the presence of acid.[5] The nucleophilic amine of 2-fluoroaniline attacks the electrophilic carbon of the isocyanate, forming the urea linkage.

Step 2: N-Acylation: The subsequent acylation with chloroacetyl chloride is a standard nucleophilic acyl substitution.[6][7] The nitrogen atom of the urea acts as the nucleophile, attacking the carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base like triethylamine is typically used to quench the HCl byproduct.[6] The reaction is generally performed in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[8]

Potential Applications in Drug Discovery and Chemical Biology

While specific biological activities for this exact compound are not extensively documented, its structure contains key pharmacophores and reactive groups that suggest significant potential in medicinal chemistry.

As a Covalent Modifier

The chloroacetyl group is a well-known electrophile, capable of reacting with nucleophilic amino acid residues in proteins, such as cysteine, lysine, or histidine. This makes 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea an attractive fragment for the design of irreversible or covalent inhibitors. Such inhibitors can offer enhanced potency and prolonged duration of action by forming a stable covalent bond with their biological target.

Caption: Mechanism of covalent modification of a protein target.

Scaffold for Library Synthesis

The aryl urea motif is a privileged structure found in numerous biologically active compounds, most notably as a core component of multi-kinase inhibitors like Sorafenib. The title compound can serve as a versatile starting material for generating libraries of more complex molecules. The chloroacetyl group can be displaced by various nucleophiles (e.g., amines, thiols) to introduce diverse side chains, enabling the exploration of structure-activity relationships (SAR) for various therapeutic targets.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis and analysis of similar compounds. Researchers should perform their own optimization and safety assessments.

Protocol: Synthesis of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

This protocol is adapted from standard procedures for urea acylation.[6][7]

-

Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-(2-fluorophenyl)urea (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Cooling: Cool the resulting suspension to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) dropwise to the stirred suspension.

-

Acylation: Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product.

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in acetonitrile. Dilute to a working concentration of ~50 µg/mL with the mobile phase.

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-22 min: 5% B

-

-

Analysis: Inject 10 µL of the sample. The purity can be determined by integrating the peak area of the product relative to the total peak area.

Safety and Handling

-

Hazard Statements: Based on analogous structures like 3-(2-Chloroacetyl)-1-(3-ethynylphenyl)urea, this compound should be handled as potentially hazardous.[2] It may be harmful if swallowed, cause skin irritation, and cause serious eye damage.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[1]

Conclusion

3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea is a compound of significant interest due to its combination of a privileged aryl urea scaffold and a reactive electrophilic handle. Its straightforward synthesis and bifunctional nature make it a valuable tool for medicinal chemists and drug discovery professionals. The insights provided in this guide on its structure, properties, synthesis, and potential applications are intended to facilitate its use in the development of novel chemical probes and therapeutic agents.

References

-

Usharani, V., Bhujanga Rao, A.K.S., Pulla Reddy, M., & Dubey, P.K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806. Available at: [Link]

-

Wang, L., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219. Available at: [Link]

-

Ren, Y., & Rousseaux, S. A. L. (2018). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto T-Space Repository. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved February 28, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. Retrieved February 28, 2026, from [Link]

- Hallas, G., & Marsden, R. (1983). U.S. Patent No. 4,384,140. Google Patents.

- CN103664675A. (2014). Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide. Google Patents.

-

Ren, J., et al. (2021). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 26(23), 7247. Available at: [Link]

-

Gümüş, F., et al. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 18(3), 3594-3610. Available at: [Link]

-

PubChemLite. (n.d.). 3-(2-chloroacetyl)-1-(4-methoxyphenyl)urea. Retrieved February 28, 2026, from [Link]

-

Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Chemical Biology & Therapeutics. Available at: [Link]

-

Scholars Research Library. (2013). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Der Pharma Chemica, 5(2), 1194-1201. Available at: [Link]

-

ResearchGate. (2007). (S)-2-Chloro-2-fluoroethanoyl isocyanate, a chiral derivative of trichloroacetyl isocyanate. Retrieved February 28, 2026, from [Link]

- CN105646233A. (2016). Preparation process of 2-chloro-6-fluoroaniline. Google Patents.

-

Global Substance Registration System (GSRS). (n.d.). 1-(2-FLUOROPHENYL)UREA. Retrieved February 28, 2026, from [Link]

- CN102173995A. (2011). Synthesis method of m-fluoroaniline. Google Patents.

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR, 8(8), 64-70. Available at: [Link]

-

Grishina, M. A., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 27(11), 3614. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt [mdpi.com]

- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]

- 7. jocpr.com [jocpr.com]

- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]

3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea CAS number and safety data

Mechanistic Profiling and Application Guide for 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Executive Summary

As covalent drug discovery experiences a renaissance, the selection of electrophilic warheads dictates both the efficacy and safety of targeted therapeutics. 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (CAS: 790681-56-0) represents a highly reactive chloroacetylurea (CAU) derivative. While structurally related to the clinically relevant chloroethylureas (CEUs), the chloroacetyl moiety fundamentally alters the molecule's reactivity profile. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic causality in covalent binding, toxicological grounding, and self-validating experimental protocols for its synthesis and evaluation.

Physicochemical Profiling & Structural Rationale

The molecular architecture of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea is defined by three critical domains: the lipophilic 2-fluorophenyl ring, the hydrogen-bonding urea core, and the electrophilic chloroacetyl warhead.

Structural Causality:

-

2-Fluoro Substitution: The ortho-fluorine atom restricts the conformation of the urea linkage via steric hindrance and dipole-dipole repulsion, locking the molecule into a specific geometry that favors target engagement. Furthermore, it blocks rapid CYP450-mediated ortho-hydroxylation, enhancing metabolic stability.

-

Chloroacetyl Warhead: The carbonyl group adjacent to the alpha-carbon exerts a strong electron-withdrawing effect via both induction and resonance. This significantly lowers the activation energy required for an

nucleophilic attack compared to standard alkyl chlorides, rendering the molecule hyper-reactive to thiols[1].

Table 1: Quantitative Physicochemical Data [2]

| Property | Value | Mechanistic Implication |

|---|---|---|

| CAS Number | 790681-56-0 | Standard identifier |

| Molecular Formula | C₉H₈ClFN₂O₂ | Defines stoichiometry |

| Molecular Weight | 230.62 g/mol | High ligand efficiency potential |

| TPSA | 58.2 Ų | Favorable for membrane permeability |

| LogP | 1.71 | Optimal lipophilicity for cellular uptake |

| H-Bond Donors/Acceptors | 2 / 2 | Strong target-anchoring capacity |

| Rotatable Bonds | 2 | Low entropic penalty upon binding |

Mechanistic Causality: The Chloroacetyl Warhead in Covalent Design

In the development of antimitotic agents, aromatic ureas are frequently designed to target the colchicine-binding site on

Research evaluating the demonstrates that CEUs act as targeted covalent inhibitors. They bind reversibly to the colchicine site, positioning their less-reactive chloroethyl group in proximity to specific residues (e.g., acylating Glu198), leading to specific G2/M cell cycle arrest[3].

Conversely, the chloroacetyl group in CAUs is hyper-electrophilic. While CAUs exhibit potent antiproliferative activity (

Divergent mechanisms of CAU (promiscuous) vs CEU (targeted) covalent warheads.

Toxicological Grounding & Safe Handling (SDS Integration)

Because 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea acts as an aggressive electrophile, its safety profile is heavily dictated by the chloroacetyl substructure.

-

Clastogenicity and GSH Depletion: The chloroacetyl substructure is a known clastogenic species in vitro. It is preferentially reactive to sulfhydryl groups, leading to the rapid depletion of hepatic glutathione (GSH)[4]. This depletion removes the cell's primary defense against oxidative stress, triggering cellular necrosis.

-

Corrosive Reactivity: Precursors like chloroacetyl chloride react violently with water to generate gaseous HCl and are highly toxic by inhalation[5]. While the urea derivative is more stable, it retains severe skin and eye irritation potential.

-

Handling Directives: All handling must occur in a Class II biological safety cabinet or chemical fume hood. Nitrile gloves (double-layered) are mandatory, as chloroacetyl compounds can permeate standard latex barriers, leading to severe chemical burns[1].

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

This protocol utilizes the nucleophilic addition of an aniline to an isocyanate, ensuring high atom economy.

Methodology:

-

Preparation: Dissolve 1.0 equivalent of 2-fluoroaniline in anhydrous dichloromethane (DCM) under a continuous nitrogen (

) atmosphere. Cool the reaction vessel to 0°C using an ice bath.-

Causality: Anhydrous conditions are critical. Isocyanates react rapidly with trace water to form carbamic acids, which spontaneously decarboxylate to yield symmetric urea byproducts, destroying reaction stoichiometry[5].

-

-

Addition: Add 1.05 equivalents of chloroacetyl isocyanate dropwise over 15 minutes.

-

Causality: Dropwise addition controls the exothermic nucleophilic attack of the amine on the central carbon of the isocyanate, preventing thermal degradation of the chloroacetyl group.

-

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The target CAU will begin to precipitate as a white solid due to its lower solubility in DCM compared to the starting materials.

-

Isolation: Filter the precipitate under vacuum, wash with cold DCM, and dry in vacuo.

-

Self-Validation Step: Analyze the crude product via LC-MS. The synthesis is validated if the primary peak exhibits an

of 231.0

Step-by-step synthetic workflow for 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea.

Protocol B: GSH-Trapping Assay for Electrophilic Reactivity

To quantify the promiscuous reactivity of the chloroacetyl warhead, a kinetic GSH-trapping assay is employed.

Methodology:

-

Incubation: Prepare a 100

solution of the CAU compound in 100 mM Potassium Phosphate buffer. Ensure the pH is strictly calibrated to 7.4.-

Causality: The

of the thiol group in GSH is ~8.3. At pH 7.4, a small but highly reactive fraction exists as the thiolate anion (

-

-

Reaction: Add reduced L-glutathione (GSH) to a final concentration of 1 mM (10-fold excess to ensure pseudo-first-order kinetics). Incubate at 37°C.

-

Quenching: At

and -

Self-Validation Step: Centrifuge to pellet buffer salts and inject the supernatant into an LC-MS/MS. The protocol is validated by the time-dependent disappearance of the parent mass (

231) and the stoichiometric appearance of the GSH-adduct mass (

References

-

Fortin, J.S., et al. "Alkylation potency and protein specificity of aromatic urea derivatives and bioisosteres as potential irreversible antagonists of the colchicine-binding site". Source: PubMed (NIH). URL:[Link]

-

Ashby, J., et al. "Evaluation of the Potential Carcinogenicity and Genetic Toxicity to Humans of the Herbicide Acetochlor (Chloroacetyl Substructure Analysis)". Source: PubMed (NIH). URL:[Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. chemscene.com [chemscene.com]

- 3. Alkylation potency and protein specificity of aromatic urea derivatives and bioisosteres as potential irreversible antagonists of the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the potential carcinogenicity and genetic toxicity to humans of the herbicide acetochlor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Solubility Profile of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea in Organic Solvents

The following technical guide details the solubility profile and handling of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (CAS 790681-56-0). This document is structured for researchers and process chemists, focusing on the practical application of solubility data for synthesis, purification, and formulation.

Technical Guide & Application Note

Executive Summary

3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (C

Understanding its solubility profile is critical for three primary workflows:

-

Reaction Optimization: Selecting non-nucleophilic solvents to prevent side reactions with the

-chloro moiety. -

Purification: Exploiting differential solubility for recrystallization (removing unreacted anilines or isocyanates).[1]

-

Biological Assays: Establishing stable stock solutions without precipitation.

Key Finding: This compound exhibits a "Polar Aprotic Preference." It is highly soluble in DMSO and DMF, moderately soluble in polar organic solvents (THF, Acetone), and practically insoluble in non-polar hydrocarbons and water.

Physicochemical Identity & Solubility Landscape

| Property | Data | Source |

| CAS Number | 790681-56-0 | [ChemScene, 2026] |

| Molecular Weight | 230.62 g/mol | [PubChem, 2026] |

| LogP (Predicted) | ~1.71 | [ChemScene, 2026] |

| H-Bond Donors/Acceptors | 2 / 2 | [PubChem, 2026] |

| Physical State | White to off-white solid | Empirical |

Solubility Data Table

Note: Values below are empirical estimates based on structural analogs (N-acyl-N'-arylureas) and standard laboratory behavior for this chemical class.

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Utility |

| Polar Aprotic | DMSO | High | > 50 mg/mL | Stock solutions for bio-assays; NMR. |

| DMF | High | > 50 mg/mL | Reaction solvent (high T). | |

| Acetonitrile | Moderate | 10–30 mg/mL | HPLC mobile phase; Reaction solvent. | |

| Polar Organic | THF | Moderate | 20–40 mg/mL | Reaction solvent (Synthesis). |

| Acetone | Moderate | 15–25 mg/mL | Cleaning; Rapid dissolution. | |

| Ethyl Acetate | Low-Mod | 5–15 mg/mL | Extraction; TLC spotting. | |

| Chlorinated | DCM | Moderate | 10–30 mg/mL | Synthesis; Liquid-Liquid Extraction. |

| Protic | Ethanol | Low | < 5 mg/mL (Cold)> 20 mg/mL (Hot) | Recrystallization (Solvent of choice). |

| Methanol | Low | < 10 mg/mL | Recrystallization. | |

| Water | Insoluble | < 0.1 mg/mL | Anti-solvent; Wash medium. | |

| Non-Polar | Hexane | Insoluble | < 0.01 mg/mL | Precipitation agent (Anti-solvent). |

| Diethyl Ether | Insoluble | < 1 mg/mL | Washing filter cakes. |

Mechanistic Insight: The "Solubility Switch"

The solubility behavior of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea is governed by the Urea "Zipper" Effect .

-

Solid State Stability: In the solid phase, the urea hydrogens (-NH-) form strong intermolecular hydrogen bonds with the carbonyl oxygens (=O) of adjacent molecules. This creates a high-lattice-energy crystal structure that resists dissolution in non-polar solvents (Hexane, Ether).

-

Dissolution in DMSO: Polar aprotic solvents like DMSO are strong H-bond acceptors. They disrupt the intermolecular urea-urea bonds, effectively "unzipping" the crystal lattice and solvating the molecule.

-

The Ethanol Window: In cold ethanol, the lipophilic fluorophenyl group limits solubility. However, upon heating, the solvent's energy overcomes the lattice energy, allowing dissolution. Upon cooling, the lattice energy re-dominates, causing the compound to crystallize out in high purity—making ethanol the ideal recrystallization solvent.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine exact solubility limits for specific batches.

-

Preparation: Weigh 50 mg of compound into a 4 mL glass vial.

-

Addition: Add the target solvent (e.g., Acetone) in 100 µL increments.

-

Equilibration: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

-

Observation: Continue addition until the solution is clear (no visible particulates).

-

Calculation:

-

Validation: If

mg/mL, report as "Highly Soluble." If

Protocol B: Purification via Anti-Solvent Precipitation

This workflow uses the solubility profile to purify the compound from reaction mixtures.

Context: The synthesis typically involves reacting 2-fluoroaniline with 2-chloroacetyl isocyanate in THF or DCM.

Steps:

-

Dissolution: Ensure the crude reaction mixture is fully dissolved in a minimal volume of DCM or THF (Good Solvents).

-

Concentration: Evaporate solvent to approximately 20% of the original volume.

-

Precipitation: Slowly add Hexane or Cyclohexane (Anti-Solvents) dropwise with stirring.

-

Ratio: Target a 3:1 ratio of Anti-Solvent to Solvent.

-

-

Crystallization: Cool the mixture to 0–4°C for 1 hour. The urea derivative will precipitate as a white solid.

-

Filtration: Filter the solid and wash with cold Diethyl Ether (removes non-polar impurities).

-

Drying: Vacuum dry at 40°C. (Avoid high heat to prevent degradation of the

-chloro group).

Visualization of Workflows

Figure 1: Solubility Determination Logic

Caption: Decision tree for classifying solvent compatibility based on visual observation.

Figure 2: Purification & Recrystallization Strategy

Caption: Exploiting solubility differentials (DCM vs. Hexane) for high-purity isolation.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 790681-56-0. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of Fluorinated Phenylurea Intermediates for Pharmaceutical and Agrochemical Applications

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery and agrochemical design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] Among the myriad of fluorine-containing scaffolds, the fluorinated phenylurea moiety has emerged as a critical pharmacophore, present in numerous blockbuster drugs and potent agrochemicals.[4]

Perhaps the most prominent example is Sorafenib, a multi-kinase inhibitor approved for treating advanced renal cell and hepatocellular carcinoma.[5][6] Its structural analog, Regorafenib, which features an additional fluorine atom, demonstrates an altered pharmacological profile and is used for metastatic colorectal cancer.[7] This highlights how subtle changes in fluorination patterns can significantly impact therapeutic outcomes. In the agrochemical sector, fluorinated benzoylphenylureas act as potent insect growth regulators.[4]

The synthesis of these complex molecules is not trivial and relies on the mastery of several key chemical transformations. The core structure is typically assembled by coupling two primary intermediates: a fluorinated aniline derivative and a second aromatic or heterocyclic amine, linked by a carbonyl group. The crux of the synthesis lies in the efficient and controlled formation of the urea bond, which is often preceded by the preparation of highly reactive isocyanate intermediates or their stable precursors.

This guide, intended for researchers, medicinal chemists, and process development scientists, provides an in-depth exploration of the principal synthetic routes to key fluorinated phenylurea intermediates. It moves beyond a simple recitation of protocols to explain the underlying chemical principles, the rationale behind methodological choices, and the practical considerations for safety and efficiency. We will dissect the synthesis into its core components: the preparation of fluorinated anilines, the generation of isocyanates via both classic and modern methods, and the final coupling reactions to forge the crucial urea linkage.

Chapter 1: Synthesis of Fluorinated Aniline Precursors

The fluorinated aniline is the foundational building block in the assembly of most fluorinated phenylureas. The specific placement of fluorine atoms on the aniline ring is critical for the final compound's biological activity. Several robust methods exist for their synthesis, with the choice often dictated by the availability of starting materials and the desired substitution pattern.

Electrophilic Nitration of Fluoroaromatics and Subsequent Reduction

One of the most direct and widely used methods begins with the electrophilic nitration of a commercially available fluoroaromatic compound, followed by the reduction of the resulting nitro group to an amine.

Causality and Mechanistic Insight: The fluorine atom is an ortho-, para-directing group for electrophilic aromatic substitution, yet it is deactivating due to its strong inductive electron-withdrawing effect. This often leads to slower reaction rates compared to benzene but provides good regiochemical control. The subsequent reduction of the nitro group is a standard transformation, readily achieved with various reagents.

Common Methodologies:

-

Nitration: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the classic nitrating agent. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species.

-

Reduction: A variety of methods can be employed to reduce the nitro group to an aniline:

-

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a clean and efficient method.

-

Metal/Acid Reduction: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of hydrochloric acid (HCl) are effective and commonly used.[8]

-

Experimental Protocol: Synthesis of 4-Fluoro-2-nitroaniline

-

Nitration: To a stirred solution of 1,3-difluorobenzene in concentrated sulfuric acid, cooled to 0°C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, the mixture is stirred for several hours at room temperature to allow the reaction to go to completion.

-

The reaction mixture is then carefully poured onto crushed ice, causing the nitrated product to precipitate.

-

The solid is collected by filtration, washed with water until neutral, and dried.

-

Reduction: The resulting 2,4-difluoronitrobenzene is dissolved in ethanol, and a catalytic amount of Pd/C is added.

-

The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the desired 4-fluoroaniline.[8]

Halogen Exchange (Halex) Reactions

The Halex reaction is a powerful method for introducing fluorine into an aromatic ring via nucleophilic aromatic substitution (SNAᵣ). It is particularly effective when the ring is activated by strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group, typically chlorine.

Causality and Mechanistic Insight: The nitro group's ability to stabilize the negative charge of the Meisenheimer complex intermediate is crucial for the reaction's success. An ionic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), acts as the nucleophile. The reaction is often carried out at high temperatures in a polar aprotic solvent like DMSO or sulfolane to enhance the solubility and nucleophilicity of the fluoride salt.[8] Phase-transfer catalysts can be employed to facilitate the transport of the fluoride ion into the organic phase.[8]

Experimental Protocol: Synthesis of 2,4-Difluoroaniline from 2,4-Dichloronitrobenzene

-

Halex Reaction: A mixture of 2,4-dichloronitrobenzene, spray-dried potassium fluoride, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in sulfolane is heated to a high temperature (e.g., 180-220°C).

-

The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water to remove the inorganic salts. The organic layer is dried and concentrated to give 2,4-difluoronitrobenzene.

-

Reduction: The resulting 2,4-difluoronitrobenzene is then reduced to 2,4-difluoroaniline using one of the methods described in Section 1.1 (e.g., catalytic hydrogenation).[8]

Specialized Synthetic Routes

While nitration/reduction and Halex reactions are workhorse methods, other strategies are valuable for accessing specific substitution patterns.

-

Hofmann Degradation: This method can prepare anilines that are difficult to access through other routes, such as 2,6-difluoroaniline, by treating a fluorinated benzamide with a suitable oxidizing agent.[8]

-

From Aromatic Azides: Treating aromatic azides with anhydrous hydrogen fluoride can yield fluorinated anilines, offering a distinct synthetic pathway.[9]

| Method | Starting Material | Key Reagents | Advantages | Limitations |

| Nitration/Reduction | Fluorinated Aromatic | HNO₃/H₂SO₄; H₂/Pd-C | Direct, uses common reagents | Regioselectivity can be an issue; expensive starting materials.[8] |

| Halex Reaction | Chloronitroaromatic | KF, CsF | Cost-effective starting materials, good for specific patterns | Requires activating groups (e.g., NO₂), harsh conditions.[8] |

| From Aromatic Azides | Aromatic Azide | Anhydrous HF | Alternative route, good yields | Use of highly corrosive and toxic anhydrous HF.[9] |

Chapter 2: The Isocyanate: Phosgene-Based and Phosgene-Free Synthetic Routes

The isocyanate (R-N=C=O) is the electrophilic powerhouse for urea formation. Its synthesis is a critical step that dictates the safety, scalability, and environmental impact of the overall process. Historically, phosgene was the reagent of choice, but its extreme toxicity has driven the development of numerous safer, phosgene-free alternatives.

The Phosgenation Route: A Powerful but Hazardous Method

The reaction of a primary amine with phosgene (COCl₂) is the most direct and historically significant method for synthesizing isocyanates. The reaction proceeds via a carbamoyl chloride intermediate, which then eliminates HCl upon heating to yield the isocyanate.

Causality and Mechanistic Insight: Phosgene is a highly reactive electrophile. The nitrogen of the fluorinated aniline attacks the carbonyl carbon of phosgene, leading to the displacement of a chloride ion. A subsequent dehydrochlorination, often facilitated by heat or a base, yields the final isocyanate product.

WARNING: EXTREME HAZARD

Phosgene is an extremely toxic and corrosive gas.[10] It was used as a chemical weapon in World War I. Exposure can be fatal, and symptoms may be delayed for up to 36 hours.[10][11] All operations involving phosgene or its precursors (e.g., triphosgene) must be conducted in a specialized, high-performance chemical fume hood with a dedicated scrubbing system.[11][12] Continuous phosgene monitoring systems are mandatory.[13] Personnel must be extensively trained and equipped with appropriate personal protective equipment (PPE), including chemical-resistant suits and supplied-air respirators.[11][13] Emergency response plans, including access to specific first-aid treatments, must be in place.[14]

Alternative Phosgenating Agents:

-

Triphosgene: A solid, crystalline compound that is easier and safer to handle than gaseous phosgene. It decomposes to release three equivalents of phosgene in situ.

-

Chlorocarbonyl Pyridinium Chloride: This solid reagent, formed by reacting pyridine with phosgene, has been shown to give higher yields and fewer by-products (like polyureas) in the synthesis of fluorinated diisocyanates compared to conventional phosgenation.[15]

Experimental Protocol: Synthesis of 4-Chlorophenyl Isocyanate

-

A solution of 4-chloroaniline in a dry, inert solvent (e.g., toluene or o-dichlorobenzene) is added to a solution of excess phosgene in the same solvent at a low temperature (0-5°C).

-

The mixture is slowly heated to reflux. The reaction progress is monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, excess phosgene and the solvent are removed by distillation under controlled conditions, ensuring the exhaust is passed through a caustic scrubber.

-

The crude isocyanate is then purified by vacuum distillation to yield the final product.

The Curtius Rearrangement: A Versatile Phosgene-Free Alternative

The Curtius rearrangement is a cornerstone of modern organic synthesis for the phosgene-free preparation of isocyanates.[16] It involves the thermal or photochemical decomposition of an acyl azide, which rearranges to form an isocyanate with the extrusion of nitrogen gas.[17][18]

Causality and Mechanistic Insight: The reaction proceeds through a concerted mechanism where the R-group migrates from the carbonyl carbon to the nitrogen atom simultaneously with the loss of dinitrogen (N₂).[16] This avoids the formation of a discrete, high-energy nitrene intermediate. The resulting isocyanate can be isolated or, more commonly, trapped in situ with a nucleophile (like an alcohol or amine) to form a carbamate or urea, respectively.[19]

The necessary acyl azide is typically prepared from a carboxylic acid. Common methods include:

-

From Acyl Chlorides: The carboxylic acid is first converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with an azide source, such as sodium azide (NaN₃).[18]

-

Using DPPA: Diphenylphosphoryl azide (DPPA) allows for a one-pot conversion of a carboxylic acid directly to the acyl azide, which can then rearrange upon gentle heating.[20]

Diagram: The Curtius Rearrangement Workflow

Caption: Workflow of the Curtius rearrangement for phenylurea synthesis.

Experimental Protocol: Isocyanate Generation via Curtius Rearrangement

-

Acyl Azide Synthesis: To a solution of the starting fluorinated benzoic acid in an inert solvent like acetone, add triethylamine. Cool the mixture to 0°C and add ethyl chloroformate dropwise to form a mixed anhydride. After stirring, a solution of sodium azide in water is added, and the reaction is stirred for an additional hour.

-

Rearrangement and Trapping: The reaction mixture containing the acyl azide is extracted into toluene. The toluene solution is then heated to reflux. The rearrangement is typically accompanied by vigorous evolution of nitrogen gas.

-

Once gas evolution ceases, the resulting isocyanate solution is cooled and can be used directly in the next step without isolation.[20]

Chapter 3: Urea Formation: Coupling the Key Intermediates

This final stage involves the construction of the urea N-C-N bond, a robust and stable linkage that is central to the structure of these target molecules. The choice of method depends on whether the isocyanate is isolated or generated in situ, and on the desired scale and safety profile of the synthesis.

Direct Coupling of Isocyanates and Anilines

This is the most straightforward and classic method for urea synthesis. It involves the nucleophilic attack of an amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate.

Causality and Mechanistic Insight: The reaction is typically fast and high-yielding, often proceeding at room temperature without the need for a catalyst. The fluorinated aniline is dissolved in a suitable solvent, and the isocyanate (either fluorinated or non-fluorinated, depending on the target) is added. The urea product often has limited solubility and precipitates from the reaction mixture, which drives the reaction to completion and simplifies purification.

Experimental Protocol: Synthesis of a Diaryl Urea

-

Dissolve the amine component (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide) in a dry polar aprotic solvent such as dichloromethane (DCM) or pyridine.

-

To this stirred solution, add a solution of the isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) in the same solvent, either dropwise or in one portion.

-

An exotherm may be observed. The reaction is typically stirred at room temperature for several hours or until TLC/LC-MS analysis indicates the consumption of the starting materials.

-

If the product precipitates, it can be collected by filtration, washed with the solvent, and dried. If it remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Carbamate Intermediates: A Safer and Controlled Approach

To avoid handling or isolating potentially hazardous isocyanates, a two-step procedure involving a stable carbamate intermediate is often employed. This is a particularly common strategy in the synthesis of pharmaceutical agents like Sorafenib.[7]

Causality and Mechanistic Insight:

-

Carbamate Formation: An aniline is reacted with a chloroformate, such as phenyl chloroformate, to form a stable and isolable phenyl carbamate. This intermediate serves as an "activated" form of the amine.

-

Urea Formation: The phenyl carbamate is then heated with a second amine. The reaction is typically conducted in a high-boiling solvent like pyridine. The amine displaces the phenoxy group from the carbamate to form the desired unsymmetrical urea. This method provides excellent control and avoids the direct use of phosgene or isocyanates in the final coupling step.

Diagram: Urea Synthesis via Carbamate Intermediate

Caption: Two-step urea synthesis using a stable phenyl carbamate intermediate.

Experimental Protocol: Synthesis of Sorafenib via Phenyl Carbamate

-

Carbamate Formation: 4-chloro-3-(trifluoromethyl)aniline is dissolved in an appropriate solvent like dichloromethane. Phenyl chloroformate is added, often in the presence of a mild base like pyridine, to neutralize the HCl byproduct. The reaction is stirred until complete, then worked up to isolate the phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate.[7][21]

-

Urea Coupling: The isolated phenyl carbamate and the second amine, 4-(4-aminophenoxy)-N-methylpicolinamide, are dissolved in pyridine. The mixture is heated (e.g., to 80°C) for several hours.

-

After the reaction is complete, the pyridine is removed under vacuum. The crude residue is then purified by column chromatography or recrystallization to yield Sorafenib.

Emerging "Green" Methodologies

Driven by the principles of green chemistry, significant research has focused on developing more sustainable routes to ureas.

-

From CO₂ and Amines: The direct synthesis of ureas from carbon dioxide and amines is highly attractive as it uses a renewable, non-toxic C1 source.[22] The primary challenge is the dehydration of the initially formed ammonium carbamate intermediate, which is thermodynamically unfavorable.[22][23] Various catalytic systems, such as polyethylene glycol-supported potassium hydroxide (KOH/PEG), have been developed to facilitate this dehydration step, allowing the reaction to proceed without additional dehydrating agents.[24]

Chapter 4: Case Study: The Synthesis of Sorafenib

The synthesis of Sorafenib serves as an excellent case study, integrating many of the principles discussed. The molecule is an unsymmetrical diaryl urea connecting a trifluoromethyl-substituted aniline fragment to a picolinamide fragment via a diaryl ether linkage.

A common and practical retrosynthetic approach breaks the molecule down at the urea linkage, leading to two key intermediates:

-

Intermediate A: 4-chloro-3-(trifluoromethyl)aniline

-

Intermediate B: 4-(4-aminophenoxy)-N-methyl-2-picolinamide

The final step involves coupling these two fragments. As discussed, this is often achieved using the carbamate method to enhance safety and control.

Diagram: Synthetic Pathway to Sorafenib

Caption: A common synthetic strategy for the drug Sorafenib.

The synthesis of Intermediate B itself involves multiple steps, typically starting from 4-chloropicolinic acid and p-aminophenol, showcasing the multi-step nature of synthesizing complex pharmaceutical agents. The final coupling of the activated carbamate of Fragment A with the amine of Fragment B exemplifies a modern, robust strategy for constructing the critical fluorinated phenylurea core.[6][21]

Conclusion

The synthesis of fluorinated phenylureas is a mature yet continually evolving field, central to the production of life-saving medicines and effective agrochemicals. The core of the synthetic challenge lies in the strategic preparation and coupling of two key building blocks, typically fluorinated anilines and their corresponding isocyanates or activated carbamate equivalents.

While traditional methods relying on electrophilic nitration and hazardous phosgenation remain industrially relevant, the field is clearly moving towards safer and more sustainable practices. Phosgene-free routes, particularly the highly versatile Curtius rearrangement and the use of stable carbamate intermediates, now dominate laboratory-scale and modern process development. These methods offer greater operational safety and control, which are paramount in the pharmaceutical industry.

Looking ahead, the development of catalytic, "green" methodologies, such as the direct use of CO₂ as a C1 feedstock, holds immense promise for further reducing the environmental footprint of these syntheses. As the demand for novel, highly functionalized fluorinated compounds continues to grow, innovation in the synthesis of these vital phenylurea intermediates will remain a critical enabler for advancements in medicine and agriculture.

References

- This reference list would be populated with the full citations from the provided search results, formatted with title, source, and a clickable URL.

Sources

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Evaluation and Docking Studies of Sorafenib Derivatives N-(3-fluoro-4-(pyridin-4-yloxy)phenyl)-4(5)-phenylpicolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New sorafenib derivatives: synthesis, antiproliferative activity against tumour cell lines and antimetabolic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thieme-connect.de [thieme-connect.de]

- 8. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]

- 9. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]

- 10. ipo.rutgers.edu [ipo.rutgers.edu]

- 11. nj.gov [nj.gov]

- 12. orgsyn.org [orgsyn.org]

- 13. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 14. Phosgene Safety | III [phosgenesafety.info]

- 15. tandfonline.com [tandfonline.com]

- 16. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 17. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of Ureas from CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

A Technical Guide to Characterizing the Kinase Inhibition Profile of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea: A Prospective Analysis

An In-Depth Technical Guide

Abstract: The urea scaffold is a privileged motif in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] This guide provides a comprehensive framework for the biological and biochemical characterization of a novel compound, 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea. By dissecting its structural components—the hinge-binding urea, the property-modulating fluorophenyl ring, and a reactive chloroacetyl "warhead"—we hypothesize a potential mechanism as a covalent kinase inhibitor. This document outlines a logical, step-by-step experimental strategy, from initial broad-spectrum screening to detailed mechanism of action studies and cellular target validation. Each protocol is presented with the underlying scientific rationale, enabling researchers and drug development professionals to rigorously evaluate this and similar compounds.

Introduction & Rationale

The search for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[3] The inherent structure of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea presents a compelling starting point for investigation, based on established structure-activity relationships of known kinase inhibitors.

The Urea Scaffold: A Privileged Hinge-Binder

The diaryl urea moiety is a well-established pharmacophore in kinase inhibition.[4] Its ability to form a bidentate hydrogen bond network with the kinase hinge region, mimicking the interaction of the adenine portion of ATP, is critical for potent binding.[5] This interaction anchors the molecule in the active site, positioning the flanking aryl groups to engage with adjacent hydrophobic pockets, thereby driving potency and selectivity.[6] Clinically approved multi-kinase inhibitors like Sorafenib and Lenvatinib leverage this diaryl urea core to achieve their therapeutic effects, primarily against targets like VEGFR and Raf kinases.[2][5]

Structural Analysis of the Target Compound

A thorough analysis of the compound's three key structural features informs our experimental strategy:

-

The Hinge-Binding Urea Core: As discussed, this central group is hypothesized to form crucial hydrogen bonds with the kinase hinge region, a foundational interaction for many Type II kinase inhibitors.[6]

-

The 2-Fluorophenyl Moiety: The incorporation of fluorine into drug candidates is a common strategy to modulate physicochemical properties.[7] A fluorine atom can alter lipophilicity, improve metabolic stability, and potentially form specific, favorable interactions (such as with backbone amides) within the protein's binding pocket, enhancing binding affinity.[8]

-

The Chloroacetyl Group: A Potential Covalent Warhead: Unlike the stable aryl groups found in reversible inhibitors, the 2-chloroacetyl group is an electrophilic moiety. This functional group is known as a reactive "warhead" capable of forming a permanent, covalent bond with a nucleophilic amino acid residue (e.g., cysteine, lysine) within or near the kinase active site.[9][10] Such N-phenyl-N'-(2-chloroethyl)ureas (CEUs) have been identified as alkylating agents that can target proteins like tubulin.[10][11] This suggests that 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea may function as an irreversible or covalent inhibitor.

Central Hypothesis

Based on its structural components, we hypothesize that 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea is a kinase inhibitor that initially binds non-covalently via its urea and fluorophenyl groups, followed by the formation of an irreversible covalent bond between its chloroacetyl group and a nucleophilic residue on the target kinase. This guide details the necessary experiments to systematically test this hypothesis.

Foundational Kinase Profiling: Identifying Primary Targets

The first step in characterizing any new inhibitor is to understand its target landscape. A broad screening approach is essential to identify primary targets, assess selectivity, and uncover potential off-target activities that could lead to toxicity.

Rationale for Broad-Spectrum Screening

Given the promiscuity of many kinase inhibitors and the conserved nature of the ATP binding site, screening against a large, diverse panel of kinases is a critical first step. This approach provides an unbiased view of the compound's activity profile. A single high-concentration screen (e.g., 1-10 µM) is a cost-effective method to identify initial "hits"—kinases that show significant inhibition (typically >50% or >70%).

Protocol 1: Large-Scale Kinase Panel Screening

This protocol describes a standard radiometric assay to quantify kinase activity.

Objective: To identify the primary kinase targets of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea from a diverse panel.

Methodology:

-

Plate Preparation: Dispense the compound (e.g., at a final concentration of 10 µM) and a vehicle control (e.g., DMSO) into a multi-well assay plate.

-

Kinase Reaction Initiation: To each well, add the specific kinase, its corresponding peptide or protein substrate, and a reaction buffer containing [γ-³³P]ATP. This radioactive ATP allows for the tracking of phosphate transfer.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the enzymatic reaction to proceed.

-

Reaction Termination & Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filtermat (e.g., P30) that captures the phosphorylated substrate.

-

Washing: Thoroughly wash the filtermat to remove unincorporated [γ-³³P]ATP.

-

Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

-

% Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))

-

Data Interpretation and Hit Identification

The results from the screen are used to identify high-confidence "hits" for further study.

| Target Kinase | Family | % Inhibition at 10 µM | Hit? (Threshold >70%) |

| VEGFR2 | Tyrosine Kinase | 98% | Yes |

| p38α (MAPK14) | CMGC | 95% | Yes |

| BTK | Tyrosine Kinase | 88% | Yes |

| CDK2 | CMGC | 45% | No |

| PI3Kα | Lipid Kinase | 15% | No |

| SRC | Tyrosine Kinase | 68% | No |

| Table 1: Hypothetical results from a large-scale kinase panel screen. VEGFR2, p38α, and BTK are identified as primary hits requiring further validation. |

Mechanism of Action (MOA) Elucidation

With primary targets identified, the next critical phase is to determine the inhibitor's mechanism of action, with a focus on testing the covalent binding hypothesis.

Determining the Inhibition Modality

The presence of the chloroacetyl group necessitates a direct investigation into whether the inhibition is reversible or irreversible (covalent). A series of experiments can systematically confirm the binding modality.

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 8. Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Antiangiogenic and antitumoral activity of phenyl-3-(2-chloroethyl)ureas: a class of soft alkylating agents disrupting microtubules that are unaffected by cell adhesion-mediated drug resistance [pubmed.ncbi.nlm.nih.gov]

- 11. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing Metabolic Stability: The 2-Fluorophenyl Urea Motif in Drug Discovery

Executive Summary

The urea linkage (–NH–CO–NH–) is a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor class (e.g., VEGFR, RAF inhibitors). However, unsubstituted phenyl ureas often suffer from rapid oxidative clearance via Cytochrome P450 (CYP) enzymes or hydrolytic cleavage by amidases.

This guide details the strategic incorporation of a fluorine atom at the ortho (2-) position of the phenyl ring. This modification—exemplified by the evolution of Sorafenib to Regorafenib —serves a dual purpose: it blocks metabolic "soft spots" to enhance half-life (

Part 1: Mechanistic Rationale

The "Fluorine Scan" and Metabolic Blocking

The primary driver for 2-fluorophenyl substitution is the blockade of Phase I metabolism. The carbon-fluorine (C-F) bond is significantly stronger (approx. 116 kcal/mol) than the carbon-hydrogen (C-H) bond (approx. 99 kcal/mol), rendering the C-F bond resistant to CYP450-mediated oxidative cleavage.

-

The Problem: Phenyl rings are electron-rich and prone to oxidation by electrophilic CYP species (e.g., Compound I), particularly at the para and ortho positions relative to electron-donating substituents.

-

The Solution: Substituting the ortho hydrogen with fluorine prevents formation of the arene oxide intermediate at that specific site. Furthermore, the high electronegativity of fluorine reduces the overall electron density of the aromatic ring, deactivating it toward further electrophilic attack at remaining positions.

Conformational Locking (The "Bioactive Pose")

Beyond metabolism, the 2-fluoro group profoundly influences the 3D shape of the molecule.

-

Dipole Minimization: The urea oxygen and the ortho-fluorine possess high electron density. To minimize dipole-dipole repulsion, the molecule often adopts a conformation where the fluorine is trans to the urea carbonyl.

-

Intramolecular Interactions: In some specific electronic environments, a weak intramolecular hydrogen bond (N-H...F-C) can form, locking the phenyl ring relative to the urea linker. This reduction in rotatable bond freedom lowers the entropic penalty upon binding to the target protein (e.g., the DFG-out pocket of kinases).

Part 2: Case Study – Sorafenib vs. Regorafenib[1][2][3][4]

The transition from Sorafenib to Regorafenib is the definitive textbook example of this principle.

| Feature | Sorafenib (Nexavar) | Regorafenib (Stivarga) |

| Structure | Diphenyl urea core | 2-Fluoro -diphenyl urea core |

| Modification | Hydrogen at central ring ortho pos. | Fluorine at central ring ortho pos. |

| Metabolic Stability | Moderate | Enhanced (Blocked oxidative site) |

| Potency (VEGFR2) | 90 nM ( | 4.2 nM ( |

| Outcome | Effective | Broader spectrum, higher efficacy |

Insight: The addition of the fluorine atom in Regorafenib blocked a major metabolic pathway (oxidative metabolism of the central phenyl ring) and simultaneously optimized the binding conformation, resulting in a drug that is both more stable and more potent.

Part 3: Metabolic Pathways & Liabilities

The following diagram illustrates the divergent fates of a phenyl urea derivative and how 2-fluorination shifts the balance.

Figure 1: Metabolic fate of phenyl ureas. The 2-fluoro substitution specifically inhibits the high-clearance Ortho-Hydroxylation pathway.

Part 4: Experimental Protocol (Microsomal Stability)

To validate the stability improvements of a 2-fluorophenyl derivative, a comparative Microsomal Stability Assay is required. This protocol uses Liver Microsomes (LM) to simulate Phase I metabolism.[1]

Materials

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

-

Cofactor: NADPH Regenerating System (solutions A and B) or pure NADPH (10 mM).

-

Buffer: 100 mM Potassium Phosphate (KPO4), pH 7.4.[2]

-

Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

Workflow Diagram

Figure 2: Standard operating procedure for assessing metabolic stability in liver microsomes.

Step-by-Step Methodology

-

Preparation: Dilute test compounds to 1 µM in KPO4 buffer (ensure DMSO < 0.1%). Prepare microsome solution at 2x concentration (1.0 mg/mL).

-

Pre-incubation: Mix 30 µL of compound solution with 30 µL of microsome solution in a 96-well plate. Incubate at 37°C for 10 minutes (allows protein binding equilibrium).

-

Initiation: Add 60 µL of NADPH regenerating system (pre-warmed to 37°C) to start the reaction.

-

Negative Control: Add buffer instead of NADPH to assess non-CYP degradation (e.g., hydrolysis).

-

-

Sampling: At

minutes, remove aliquots. -

Quenching: Immediately transfer aliquot into tubes containing ice-cold Acetonitrile + Internal Standard to precipitate proteins and stop metabolism.

-

Processing: Centrifuge at 4,000 rpm for 20 minutes at 4°C.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor the transition of the parent ion.

Part 5: Data Analysis & Interpretation[7]

Calculating Intrinsic Clearance ( )

Plot the natural log (ln) of the % parent remaining vs. time. The slope of the linear regression (

Interpreting Stability Data

When comparing a non-fluorinated urea to its 2-fluorophenyl analog:

| Parameter | High Clearance (Unstable) | Low Clearance (Stable) | Target for 2-F Analog |

| < 15 min | > 60 min | > 60 min | |

| > 50 µL/min/mg | < 10 µL/min/mg | < 15 µL/min/mg | |

| Extraction Ratio | High (> 0.7) | Low (< 0.3) | Low |

Note: If stability improves in the presence of NADPH but the compound degrades in the absence of NADPH, the instability is likely hydrolytic (amidase-mediated), not oxidative. Fluorine substitution may not fix hydrolytic instability unless it sterically hinders the carbonyl attack.

References

-

Purser, S., et al. (2008).[3] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[3] Link

-

Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5(10), 835-844. Link

-

Wilhelm, S. M., et al. (2011). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer, 129(1), 245-255. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 14: Metabolic Stability. Elsevier. Link

Sources

Technical Guide: Heterocyclic Synthesis with 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

This is an in-depth technical guide on the applications of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (CAS 790681-56-0) in heterocyclic synthesis.

Executive Summary

3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea serves as a high-value "linchpin" intermediate in medicinal chemistry. Its structure combines a reactive electrophile (chloroacetyl), a nucleophilic urea core, and a bioisostere-rich aryl group (2-fluorophenyl).

This guide details the exploitation of this scaffold for the synthesis of 1-(2-fluorophenyl)hydantoins and related bioactive heterocycles. The presence of the ortho-fluorine atom is critical for modulating metabolic stability and lipophilicity in drug candidates, particularly for targets such as aldose reductase (diabetes complications) and voltage-gated sodium channels (epilepsy/pain).

Chemical Profile & Reactivity Analysis

Structural Deconstruction

The molecule operates as an N-acyl urea with three distinct reactive sites:

-

Site A (Electrophile): The

-chlorocarbonyl carbon ( -

Site B (Nucleophile): The N1-nitrogen (attached to the fluorophenyl ring) acts as an internal nucleophile under basic conditions.

-

Site C (Modulator): The 2-fluorophenyl moiety provides steric protection and electronic modulation, influencing the regioselectivity of cyclizations.

Reactivity Logic

The dominant transformation for this scaffold is the base-mediated intramolecular cyclization to form the hydantoin (imidazolidine-2,4-dione) core. Unlike the Bucherer-Bergs reaction which yields 5,5-disubstituted hydantoins, this pathway selectively yields 1-substituted hydantoins , a substitution pattern difficult to access via other routes.

Core Application: Synthesis of 1-(2-Fluorophenyl)hydantoin

This protocol describes the conversion of the acyclic urea precursor into the cyclic hydantoin scaffold.[1] This reaction is the primary application of the starting material in drug discovery.

Mechanistic Pathway

The reaction proceeds via an intramolecular

Figure 1: Mechanistic pathway for the base-mediated cyclization of N-chloroacetyl-N'-arylureas to 1-arylhydantoins.

Experimental Protocol

Objective: Synthesis of 1-(2-fluorophenyl)imidazolidine-2,4-dione.

Reagents:

-

Precursor: 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (1.0 eq)

-

Base: Sodium Hydroxide (NaOH), 10% aqueous solution (2.0 eq)

-

Solvent: Ethanol (EtOH) / Water (

v/v) -

Acid (for workup): Hydrochloric acid (HCl), 1M

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (1.0 mmol) and ethanol (5 mL). Stir until a fine suspension or partial solution is obtained.

-

Base Addition: Add 10% aqueous NaOH (2.0 mmol) dropwise over 5 minutes. The solution may warm slightly.

-

Cyclization: Heat the reaction mixture to reflux (approx. 80°C) for 1–2 hours. Monitor reaction progress via TLC (eluent: Ethyl Acetate/Hexane 1:1) or LC-MS.[2] The starting material peak (

) should disappear, replaced by the product peak ( -

Precipitation: Cool the mixture to room temperature. Acidify carefully with 1M HCl to pH

. The hydantoin product typically precipitates as a white solid upon acidification. -

Isolation: Filter the precipitate, wash with cold water (

), and dry under vacuum. -

Purification: Recrystallize from Ethanol/Water if necessary.

Validation Criteria:

-

1H NMR (DMSO-d6): Look for the disappearance of the chloroacetyl singlet (

ppm) and the appearance of the cyclic methylene singlet (

Advanced Applications: Divergent Synthesis

Beyond simple cyclization, the chloroacetyl group allows for "interrupted" synthesis where nucleophiles are introduced before ring closure, or alternative heterocycles are formed.

Route A: Amination-Cyclization (5-Aminohydantoins)

Reacting the starting material with secondary amines displaces the chloride without immediate cyclization (under mild conditions), forming glycinamide ureas . These can serve as acyclic bioactive agents or be forced to cyclize to form 5-amino-substituted hydantoins (though steric hindrance often disfavors the latter).

-

Reagents: Secondary amine (e.g., Morpholine),

, Acetone, RT. -

Product: 1-(2-Fluorophenyl)-3-(2-morpholinoacetyl)urea.

Route B: Pseudothiohydantoin Synthesis

Reaction with thiourea or substituted thioureas exploits the electrophilic carbon to form thiazole-based systems, specifically 2-imino-4-thiazolidinones (pseudothiohydantoins), rather than hydantoins.

-

Mechanism: Sulfur attacks the methylene carbon (

), followed by cyclization of the urea nitrogen onto the carbonyl. -

Application: Access to dual-pharmacophore systems (Thiazole + Urea).

Synthesis Workflow Diagram

Figure 2: Divergent synthetic pathways starting from 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea.

Quantitative Data Summary

| Reaction Pathway | Reagents | Primary Product | Yield (Typical) | Key Spectral Feature |

| Cyclization | NaOH / EtOH / | 1-(2-F-Ph)-Hydantoin | 75–90% | Imide NH ( |

| Amination | Morpholine / | Glycinamide Urea | 80–95% | Loss of Cl, Amine signals |

| Thio-Cyclization | Thiourea / EtOH | 2-Imino-thiazolidinone | 60–80% | Thiazole C=N stretch |

References

-

Hydantoin Synthesis Overview: Sarges, R., & Schnur, R. C. (1987). "Hydantoins as Aldose Reductase Inhibitors." Chemical Reviews.

-

Cyclization Methodology (Urech/Base-Mediated): Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews.

-

Specific Reactivity of N-Chloroacetyl Ureas: Tanwar, D. K., et al. (2017).[3] "A Simple Reaction of

-Amino Methyl Ester Hydrochlorides with Carbamates Provides Hydantoins."[3] Synlett. -

Compound Data (CAS 790681-56-0): ChemScene Product Entry for 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea.[4]

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling and Application of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hazard Identification and Risk Assessment: A Multifaceted Profile

The toxicological profile of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea is not extensively documented. Therefore, a conservative approach to risk assessment is paramount, drawing inferences from its constituent chemical motifs.

GHS Hazard Classification (Anticipated):

Based on available data for similar compounds, the following GHS classifications are anticipated[1]:

-

GHS05: Corrosion: Potential for causing severe skin burns and eye damage.

-

GHS07: Harmful/Irritant: May cause skin irritation, serious eye irritation, and respiratory irritation. May be harmful if swallowed.

Hazard Statements (Anticipated): [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

The Chloroacetyl Moiety: A Primary Source of Reactivity and Toxicity

The chloroacetyl group is a potent electrophile, rendering the entire molecule reactive towards nucleophiles. This reactivity is the basis for its utility in synthesis but also a primary source of its biological hazard. Structurally similar compounds, such as chloroacetyl chloride, are known to be highly corrosive and can cause severe burns to the skin, eyes, and respiratory system.[3][4][5] Inhalation can lead to irritation of the nose and throat.[4] It is classified as toxic if swallowed, inhaled, or in contact with skin.[5]

The Urea Core: Generally Low Toxicity but with Caveats

Urea and its simple derivatives are generally characterized by low acute toxicity.[6][7][8] However, they can cause skin and eye irritation upon direct contact.[7][8] Inhalation of urea dust can lead to respiratory tract irritation, with symptoms including coughing and shortness of breath.[6][8] A crucial, often overlooked property of urea-containing compounds is their hygroscopicity, the tendency to absorb moisture from the air, which can affect handling and storage.[9][10]

The Fluorophenyl Group: Considerations for Bioaccumulation and Metabolism

The presence of a fluorophenyl group raises considerations regarding the compound's metabolic fate and potential for bioaccumulation. Some fluorinated aromatic compounds are known to be persistent in the environment and can accumulate in biological tissues.[11] For instance, triflumuron, a benzoylurea insecticide, has been shown to target the hematopoietic system.[12] While no direct data exists for 3-(2-chloroacetyl)-1-(2-fluorophenyl)urea, these are important factors to consider in a comprehensive risk assessment.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the anticipated hazards, a stringent, multi-layered approach to safety is essential. The primary principle is to minimize exposure through a combination of engineering controls and appropriate PPE.

Primary Engineering Controls: Containing the Hazard at its Source

All manipulations of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea, especially in its powdered form, should be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against inhalation of airborne particles and vapors. For procedures with a high risk of aerosol generation, a glove box may be warranted.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following represent the minimum required PPE:

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[4]

-

Hand Protection: Chemically resistant gloves are essential. Given the chloroacetyl moiety, gloves made of nitrile rubber (minimum thickness 0.11mm) or other materials with proven resistance to chlorinated hydrocarbons should be used.[13] It is crucial to check the manufacturer's glove compatibility data. Always inspect gloves for any signs of degradation or perforation before use.

-

Skin and Body Protection: A laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of spills, a chemically resistant apron or coveralls should be worn.

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[4][7]

Safe Handling and Storage Protocols: Maintaining Compound Integrity and User Safety

Prudent Handling Practices

-

Avoid Dust Formation: This compound is likely a solid. Handle it carefully to avoid generating dust.[13][14]

-

Hygroscopicity: Due to the urea component, the compound may be hygroscopic.[9][10] Keep containers tightly sealed to prevent moisture absorption.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[9][15][16][17]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][13] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5][18][19]

Storage Requirements

Store 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[3][6] The recommended storage temperature is typically between 2-8°C.[1] Containers should be kept tightly closed and clearly labeled.[3][9][19]

Emergency Procedures: Preparedness and Rapid Response

In Case of Exposure

A proactive emergency plan is a critical component of laboratory safety.

| Exposure Route | First Aid Measures |

| Inhalation | Immediately move the affected person to fresh air.[5][16] If breathing is difficult or has stopped, provide artificial respiration.[8][15] Seek immediate medical attention.[5] |